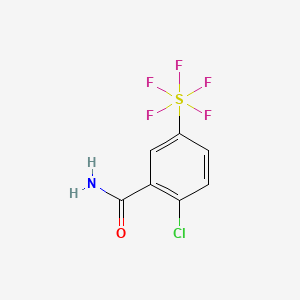

2-Chloro-5-(pentafluorosulfur)benzamide

Description

Chemical Name: 2-Chloro-5-(pentafluorosulfur)benzamide CAS No.: 1431329-71-3 Molecular Formula: C₈H₄ClF₅NOS Key Substituents: Chlorine (Cl) at position 2, pentafluorosulfur (SF₅) at position 5, and a benzamide backbone. Applications: Primarily used in pharmaceuticals, biochemical research, and as a synthetic intermediate due to its unique electronic and steric properties . The SF₅ group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF5NOS/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPQOXNUNOTXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165491 | |

| Record name | Sulfur, [3-(aminocarbonyl)-4-chlorophenyl]pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-71-3 | |

| Record name | Sulfur, [3-(aminocarbonyl)-4-chlorophenyl]pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, [3-(aminocarbonyl)-4-chlorophenyl]pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-5-(pentafluorosulfur)benzamide typically involves the reaction of 2-chloro-5-nitrobenzamide with pentafluorosulfur chloride under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-Chloro-5-(pentafluorosulfur)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-Chloro-5-(pentafluorosulfur)benzamide and related benzamide derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 1431329-71-3 | C₈H₄ClF₅NOS | ~280.52* | Cl, SF₅ | Pharmaceuticals, intermediates |

| 2-Chloro-5-(diethylsulfamoyl)-N,N-bis(2-methoxyethyl)benzamide | 327976-76-1 | C₁₇H₂₇ClN₂O₅S | 406.93 | Cl, diethylsulfamoyl, bis(2-methoxyethyl) | Biochemicals, drug delivery systems |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | Not provided | C₁₄H₁₁BrFNO₂ | 324.15 | Br, F, 2-methoxyphenyl | Medicinal chemistry, cross-coupling |

| 2-Bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | 389072-59-7 | C₁₇H₁₂BrFN₄O₂S₂ | 479.33 | Br, thiadiazole, 2-fluorophenyl | Anticancer research |

*Estimated based on molecular formula.

Substituent Effects on Properties

Electron-Withdrawing Groups: The SF₅ group in this compound is highly electronegative and lipophilic, improving membrane permeability and resistance to oxidation compared to analogues with sulfonamide (e.g., diethylsulfamoyl in 327976-76-1) or methoxy groups .

2-Methoxyphenyl in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide introduces steric bulk, which may limit binding to certain enzyme active sites .

Biological Activity :

- The thiadiazole-thioether moiety in 389072-59-7 is associated with anticancer activity, targeting kinase pathways, whereas the SF₅ group in the main compound is explored for antimicrobial and anti-inflammatory applications .

Biological Activity

2-Chloro-5-(pentafluorosulfur)benzamide is a chemical compound characterized by the molecular formula CHClFNOS and a molecular weight of 281.63 g/mol. Its unique structure, particularly the presence of a pentafluorosulfur group, imparts distinct chemical properties that are of significant interest in biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and related toxicity studies.

The synthesis of this compound typically involves the reaction between 2-chloro-5-nitrobenzamide and pentafluorosulfur chloride under controlled conditions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : These reactions can yield different products based on the reagents used.

- Hydrolysis : The amide group can hydrolyze under acidic or basic conditions, forming a carboxylic acid and an amine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can bind to certain enzymes and receptors, modulating their activity. However, the precise molecular pathways involved are still under investigation, necessitating further studies to elucidate its full mechanism of action.

Enzymatic Inhibition

Preliminary studies suggest that this compound exhibits inhibitory effects on various enzymes. For instance, its ability to inhibit specific proteases has been noted, which may have implications for therapeutic applications in diseases where these enzymes play a critical role.

Antimicrobial Activity

Research has indicated potential antimicrobial properties. In vitro assays demonstrated that the compound could inhibit the growth of certain bacterial strains, suggesting its utility as a lead compound in antibiotic development. Further investigations are required to quantify its efficacy and determine the spectrum of activity against various pathogens.

Toxicity Studies

Toxicological assessments using zebrafish embryos have been conducted to evaluate the safety profile of this compound. The results showed a concentration-dependent increase in mortality rates, with an LC value calculated at approximately 20.58 mg/L. This classification indicates that while the compound exhibits some level of toxicity, it may be considered low-to-moderate depending on the exposure levels .

Case Studies

- Zebrafish Embryo Toxicity : A study investigated the lethal and teratogenic effects of this compound on zebrafish embryos over a period from 6 to 96 hours post-fertilization (hpf). The findings demonstrated that at higher concentrations (above 10 mg/L), significant mortality was observed, affirming the need for careful dosage consideration in therapeutic contexts .

- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds such as 2-Chloro-5-(trifluoromethyl)benzamide, this compound exhibited distinct biological activities attributed to its unique pentafluorosulfur group. This comparison highlights the importance of functional groups in determining biological effects and potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.